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molecular formula C12H13N3OS B8702574 2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide CAS No. 21709-39-7

2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide

Cat. No. B8702574
M. Wt: 247.32 g/mol
InChI Key: CZIFOKIOABZOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541457B2

Procedure details

To a suspension of 2-amino-4-methylthiazole-5-carboxylic acid (5.20 g, 32.90 mmol) and di-iso-propylethylamine (15.00 mL, 86.70 mmol) in N,N-dimethylformamide (40 mL) was added N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (8.18 g, 42.70 mmol). The resulting mixture was stirred for 30 min, then 1-hydroxybenzotriazole hydrate (5.78 g, 42.70 mmol) was added, and followed by the addition of benzylamine (4.30 mL, 39.30 mmol). The reaction mixture was stirred at ambient temperature for 2 days, then diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo. The residue was purified by column chromatography to afford the title compound in 60% yield (4.90 g); 1H NMR (DMSO-d6, 300 MHz) δ 7.36-7.25 (m, 5H), 5.79 (s, br, 1H), 5.36 (s, br, 2H), 4.54 (dd, J=5.7 Hz, 2H), 2.47 (s, 3H). MS (ES+) m/z 248.4 (M+1).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.18 g
Type
reactant
Reaction Step Two
Quantity
5.78 g
Type
reactant
Reaction Step Three
Quantity
4.3 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
60%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([C:8]([OH:10])=O)=[C:5]([CH3:7])[N:6]=1.C(N(C(C)C)CC)(C)C.Cl.CN(C)CCCN=C=NCC.O.ON1C2C=CC=CC=2N=N1.[CH2:43]([NH2:50])[C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1>CN(C)C=O.C(OCC)(=O)C>[CH2:43]([NH:50][C:8]([C:4]1[S:3][C:2]([NH2:1])=[N:6][C:5]=1[CH3:7])=[O:10])[C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
NC=1SC(=C(N1)C)C(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
8.18 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Three
Name
Quantity
5.78 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Step Four
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature for 2 days
Duration
2 d
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(=O)C1=C(N=C(S1)N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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